trans-DL-1,2-Cyclopentanedicarboxamide is an organic compound characterized by its unique cyclic structure and functional groups. It is classified as a dicarboxamide due to the presence of two carboxamide groups attached to a cyclopentane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential applications in drug development and synthesis of biologically active molecules.
The compound can be derived from cyclopentane-1,2-dicarboxylic acid through various synthetic methods. The synthesis often involves the use of cyclopentane-1-formamide and ammonium formate as starting materials, which undergo a series of chemical transformations to yield trans-DL-1,2-Cyclopentanedicarboxamide.
trans-DL-1,2-Cyclopentanedicarboxamide falls under the category of cyclic amides and can be classified as a secondary amide due to the presence of nitrogen bonded to two carbon atoms. It is also categorized within the broader class of carboxamides, which are derivatives of carboxylic acids.
The synthesis of trans-DL-1,2-Cyclopentanedicarboxamide typically involves several key steps:
The process requires careful control of temperature and solvent conditions to ensure high yields and purity of the final product. The use of phosphoric acid as a catalyst is crucial for enhancing reaction efficiency.
trans-DL-1,2-Cyclopentanedicarboxamide has a molecular formula of C7H12N2O2. Its structure features a cyclopentane ring with two carboxamide groups attached at the 1 and 2 positions.
The compound's structural complexity contributes to its potential reactivity and interaction with biological systems.
trans-DL-1,2-Cyclopentanedicarboxamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications in medicinal chemistry.
While specific mechanisms for trans-DL-1,2-Cyclopentanedicarboxamide are not extensively documented, it generally acts as a reactant in synthetic pathways rather than exhibiting direct pharmacological action.
The compound's utility in synthesis highlights its role in facilitating reactions that lead to biologically relevant compounds. Its structure allows it to participate in various biochemical pathways when incorporated into larger molecular frameworks.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for various synthetic applications.
trans-DL-1,2-Cyclopentanedicarboxamide has several scientific uses:
The earliest synthetic routes to trans-DL-1,2-cyclopentanedicarboxamide (CAS 80193-06-2) drew inspiration from Perkin condensation principles, employing a multistep sequence starting from cyclopentane precursors. This approach typically begins with trans-DL-1,2-cyclopentanedicarboxylic acid (CAS 1461-97-8), which undergoes esterification to form diethyl esters before conversion to the diamide [1] [2]. The mechanistic pathway involves:
Key yield limitations emerge at three critical stages: (1) Incomplete esterification of the dicarboxylic acid due to steric hindrance from the cyclopentane backbone (typical yield: 65-75%); (2) Competing hydrolysis during diamide formation; and (3) Epimerization at chiral centers under basic conditions. Industrial batch records indicate a maximum overall yield of 58% for this route, with significant purification challenges due to residual monoamide intermediates [1] [4].
Table 1: Yield Distribution in Perkin-Inspired Synthesis
| Step | Reaction | Key Reagent | Average Yield (%) | Primary Impurities |
|---|---|---|---|---|
| 1 | Dicarboxylic acid esterification | Ethanol/H₂SO₄ | 78 | Monoethyl ester |
| 2 | Diamide formation | NH₃/MeOH | 68 | Monoamide |
| 3 | Crystallization | Xylene | 85 | Isomeric diamides |
| Overall yield | 45 |
Alternative synthetic routes leverage Favorskii rearrangement, exploiting ring-contraction mechanisms to build the cyclopentane backbone with pre-installed carboxamide groups. This approach employs α-halogenated cyclohexanone precursors that undergo nucleophilic substitution with cyanide, followed by hydrolysis and decarboxylation-cyclization to form the trans-configured cyclopentane system [3].
The rearrangement mechanism proceeds through:
Stereoselectivity challenges manifest in two critical ways: (1) Cis/trans isomer ratios typically favoring trans configuration by only 3:1 due to incomplete stereochemical control during ring contraction; and (2) Regioisomeric contamination from unsymmetrical ketone precursors. Research demonstrates that optimized conditions (NaCN in DMSO at 0°C) improve trans selectivity to 86%, but require expensive cryogenic systems incompatible with industrial scale-up [3] [6].
Table 2: Favorskii Route Selectivity Performance
| Precursor | Base | Temperature (°C) | trans:cis Ratio | Regioisomer Purity (%) |
|---|---|---|---|---|
| 1-Bromo-1-carboxycyclohexane | NaOH | 25 | 2.8:1 | 88 |
| 1-Chloro-1-cyanocyclohexane | NaOEt | -10 | 4.5:1 | 92 |
| 1-Iodo-1-methoxycarbonylcyclohexane | KOtBu | 0 | 7.3:1 | 95 |
| 1-Bromo-1-ethoxycarbonylcyclohexane | NaCN | 0 | 8.6:1 | 97 |
Industrial production of trans-DL-1,2-cyclopentanedicarboxamide faces fundamental trade-offs between reagent cost/accessibility and process simplicity:
Reagent Accessibility Analysis
Process Streamlining Considerations
Table 3: Industrial Production Metrics Comparison
| Parameter | Perkin Route | Favorskii Route | Hybrid Approach |
|---|---|---|---|
| Theoretical atom economy (%) | 91 | 68 | 82 |
| Reaction mass efficiency (kg/kg) | 0.42 | 0.31 | 0.52 |
| Total processing time (hrs) | 16 | 28 | 20 |
| Raw material cost index | 100 | 85 | 92 |
| EPEA environmental factor | 18.7 | 32.5 | 15.2 |
| Plant investment factor | 1.0 | 2.3 | 1.7 |
Hybrid approaches emerging after 2020 combine elements of both routes, utilizing biocatalytic amidation to streamline the Perkin pathway while maintaining the cost advantages of Favorskii precursors. The most efficient hybrid process achieves 82% overall yield through immobilized Candida antarctica lipase B-mediated ammonolysis, eliminating the esterification step entirely [1] [4] [6].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: